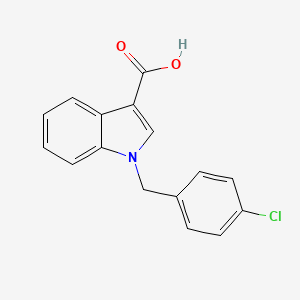

1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of a primary or secondary alcohol to a pronucleophile . For instance, the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid has been achieved using a green oxidizing agent such as hypochlorite .Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid” can be inferred from its name. It likely contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carboxylic acid group (-COOH), and a 4-chlorobenzyl group (a benzyl group with a chlorine atom on the 4th carbon) .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid” would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Derivative Formation

1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds and derivatives with potential applications in medicinal chemistry and material science. The modification of its structure through reactions like Vilsmeier-Haack formylation, Ullmann coupling, and palladium-catalyzed oxidative coupling plays a crucial role in creating compounds with desired properties and activities.

- One-Pot Synthesis of Heterocyclic Compounds : Using Vilsmeier reagent, derivatives such as 3-chloro-1H-indole-2-carboxaldehydes can be synthesized, showcasing the compound's versatility as a starting material for the production of heterocyclic compounds with potential biological activities (Majo & Perumal, 1996).

- Formation of Functionalized Indoles : Through reactions with carboxylic acids and indole in acetic anhydride solutions, 3-substituted acylindoles can be obtained, demonstrating the compound's utility in synthesizing functionalized indoles that could have pharmacological relevance (Abdel-Motaleb et al., 2007).

- Palladium-Catalyzed Oxidative Coupling : This method allows the production of highly substituted carbazoles and other heteroaromatic compounds, highlighting the role of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid derivatives in synthesizing compounds with potential applications in material science and fluorescence (Yamashita et al., 2009).

Pharmacological Potential

Research on the derivatives of 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid explores their pharmacological potentials, such as in the development of NMDA receptor antagonists, indicating the importance of these compounds in medicinal chemistry and drug development.

- NMDA Receptor Antagonists : A specific derivative, characterized by its potent and selective antagonism at the glycine site of the NMDA receptor, exemplifies the compound's significance in creating new therapeutic agents for neurological conditions (Baron et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound “1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid” is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the transport of various molecules across extra- and intra-cellular membranes .

Mode of Action

It is suggested that the compound acts as a putative inhibitor of mrp1 . This means that it may bind to MRP1 and inhibit its function, thereby affecting the transport of various molecules across the cell membranes .

Biochemical Pathways

Given its potential inhibitory effect on mrp1, it can be inferred that the compound may affect the transport of various molecules, including drugs and toxins, across cell membranes .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.

Result of Action

The molecular and cellular effects of “1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid” are likely related to its inhibitory action on MRP1. By inhibiting MRP1, the compound could potentially affect the transport of various molecules across cell membranes, leading to changes in cellular functions .

Action Environment

The action, efficacy, and stability of “1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid” can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with MRP1 . Additionally, the presence of other molecules could potentially affect the compound’s efficacy and stability .

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWPITWTRRQRFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2689063.png)

![2-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2689065.png)

![2-(4-chlorophenoxy)-N-[3-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2689066.png)

![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2689069.png)

![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)

![Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate](/img/structure/B2689076.png)

![3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689083.png)